molecular formula C40H56O2 B1234549 Lactucaxanthin CAS No. 78306-12-4

Lactucaxanthin

Cat. No. B1234549
CAS RN: 78306-12-4
M. Wt: 568.9 g/mol
InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N
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Description

Lactucaxanthin, also known as tunaxanthin F, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lactucaxanthin is considered to be an isoprenoid lipid molecule. Lactucaxanthin is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactucaxanthin has been detected in multiple biofluids, such as blood and breast milk. Within the cell, lactucaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lactucaxanthin can be found in a number of food items such as coriander, enokitake, saffron, and nance. This makes lactucaxanthin a potential biomarker for the consumption of these food products.
Lactucaxanthin is a tunaxanthin that consists of epsilon,epsilon-carotene bearing hydroxy substituents at positions 3 and 3' (the 3S,3'S,6S,6'S-diastereomer).

Scientific Research Applications

Diabetic Retinopathy and Eye Health

  • Retinal Protection in Diabetic Conditions : Lactucaxanthin has shown promise in protecting against retinal oxidative stress, endoplasmic reticulum stress, and inflammatory signaling in diabetic rats. It effectively lowered markers of oxidative stress, suppressed expressions of ER stress and inflammatory markers, and improved glucose tolerance and lipid profiles. These findings suggest lactucaxanthin as a therapeutic bioactive for treating diabetic retinopathy and retinal angiogenesis (Elavarasan Anitha Rani et al., 2022).

  • Protection against Hyperglycemia-mediated Angiogenesis : A study on ARPE-19 cells and diabetic rats indicated that lactucaxanthin counteracts hyperglycemia-mediated angiogenesis by downregulating angiogenesis markers and preserving tight junction protein expression. This demonstrates its robust anti-angiogenic activity, presenting a potential alternative therapy to prevent or delay diabetic retinopathy progression (Rani Elavarasan Anitha et al., 2021).

Metabolic Effects and Antioxidant Properties

  • Antidiabetic Properties : Lactucaxanthin has been studied for its potential antidiabetic properties, particularly its inhibitory effects on α-amylase and α-glucosidase activity, both in vitro and in diabetic rats. This suggests its utility in managing post-prandial hyperglycemia and its relevance in diabetes treatment (Sowmya Shree Gopal et al., 2017).

  • Antioxidant Capacity : Lactucaxanthin exhibited significant antioxidant capacity in various assays, highlighting its potential as a dietary supplement to combat oxidative stress-related diseases. The study on its cytotoxicity and cellular uptake in 3T3-L1 cells reinforces its antioxidant potential and positions lactucaxanthin for applications in food and pharmaceutical industries to address diabetes and dyslipidemia (Naveen Jayapala et al., 2020).

properties

CAS RN

78306-12-4

Product Name

Lactucaxanthin

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1

InChI Key

BIPAHAFBQLWRMC-SUOWZELTSA-N

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Other CAS RN

78306-12-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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